5,6-Indandicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-5,6-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-4-6-2-1-3-7(6)5-9(8)11(14)15/h4-5H,1-3H2,(H,12,13)(H,14,15) |
InChI Key |
ZJHZCFSWXVUBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5,6 Indandicarboxylic Acid
Quantum Chemical Studies
Quantum chemical studies, rooted in the principles of quantum mechanics, allow for the detailed examination of the electronic structure and energetic properties of molecules. For 5,6-Indandicarboxylic acid, these methods can predict its reactivity, stability, and preferred three-dimensional arrangements.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the distribution of electrons within this compound and predict its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of this compound and Related Aromatic Dicarboxylic Acids
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound (Predicted) | -6.85 | -1.75 | 5.10 |
| Phthalic Acid (ortho) | -7.12 | -1.58 | 5.54 |
| Isophthalic Acid (meta) | -7.20 | -1.65 | 5.55 |
| Terephthalic Acid (para) | -7.15 | -1.62 | 5.53 |
Note: Data for phthalic acid isomers are representative values from DFT calculations. uokerbala.edu.iqresearchgate.net Data for this compound are predicted based on structural analogy.
The predicted HOMO-LUMO gap of this compound suggests a molecule with moderate reactivity, comparable to other benzenedicarboxylic acids. unl.edu This information is vital for understanding its potential role in chemical reactions and biological interactions.
Conformational Analysis and Energetic Profiles
The flexibility of the carboxylic acid groups in this compound allows for the existence of different conformers, which can have distinct energetic stabilities. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around single bonds. The orientation of the two carboxyl groups relative to the indane ring system is of particular interest.
The rotation of a carboxyl group attached to an aromatic ring has a noticeable energy barrier. msu.edumdpi.com For dicarboxylic acids, the relative orientation of the two -COOH groups can lead to various conformers with different intramolecular interactions, such as hydrogen bonding. nih.gov Computational methods can predict the geometries and relative energies of these conformers.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (C5-C6-C(OOH)-O) | Dihedral Angle (C6-C5-C(OOH)-O) | Relative Energy (kcal/mol) |
| Planar, anti-parallel | 0° | 180° | 0.00 |
| Planar, parallel | 0° | 0° | 1.25 |
| Non-planar, gauche | 90° | 180° | 3.50 |
Note: The dihedral angles and relative energies are illustrative and based on typical values for aromatic dicarboxylic acids. msu.eduresearchgate.netnih.govlibretexts.org
The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable intramolecular interactions. The energetic profile of these rotations is crucial for understanding how the molecule might adapt its shape upon interaction with other molecules, such as in a biological binding site. The energy barrier to rotation affects the rate of interconversion between conformers. quizlet.com
Aromaticity and Stability Analysis of Indane Systems
The benzene (B151609) ring in the indane system is expected to exhibit strong aromatic character. The fusion of the cyclopentane (B165970) ring can slightly modulate this aromaticity. The presence of the electron-withdrawing dicarboxylic acid groups on the benzene ring can also influence the electron delocalization and thus the aromaticity.
Table 3: Predicted NICS(1)zz Values for Aromaticity Assessment
| Ring System | NICS(1)zz (ppm) | Aromatic Character |
| Benzene | -30.2 | Aromatic |
| Indane (benzene ring) | -28.5 | Aromatic |
| This compound (benzene ring) | -27.8 | Aromatic |
Note: NICS(1)zz is the out-of-plane component of the NICS value calculated 1 Å above the ring center, which is considered a reliable indicator of π-aromaticity. amazonaws.com Values for indane and this compound are estimated based on known substituent effects on benzene's aromaticity.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable tools for investigating the interactions of small molecules with biological macromolecules and for screening large compound libraries to identify potential drug candidates.
Ligand-Protein Interaction Modeling with Indandicarboxylic Acid Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method is instrumental in understanding the potential biological activity of molecules like this compound and its derivatives. The dicarboxylic acid functional groups are capable of forming strong hydrogen bonds and ionic interactions with amino acid residues in a protein's active site, such as arginine, lysine, and histidine. nih.govbiorxiv.org The aromatic indane scaffold can participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.govbrylinski.org
A hypothetical docking study of a this compound derivative into the active site of an enzyme, for instance, a kinase, could reveal key binding interactions. The docking score, an estimation of the binding affinity, helps in ranking potential inhibitors.
Table 4: Hypothetical Molecular Docking Results of a this compound Derivative
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | Arg145, Lys78 | Hydrogen Bond, Salt Bridge |
| Phe210 | π-π Stacking | ||
| Leu120, Val65 | Hydrophobic | ||
| Protease B | -7.2 | Ser195, His57 | Hydrogen Bond |
| Trp215 | π-π Stacking |
Note: The data presented is illustrative of typical results from a molecular docking simulation. nih.govacs.orgresearchgate.net
These detailed interaction models provide a structural basis for the molecule's activity and guide the design of more potent and selective derivatives.
High-Throughput Computational Screening of Indandicarboxylic Acid Derivatives
High-throughput virtual screening (HTVS) is a computational method used in the early stages of drug discovery to rapidly assess large libraries of chemical compounds. dndi.orgnih.govnih.govjapsonline.comsyngeneintl.com These libraries can contain millions of virtual compounds. By creating a virtual library of derivatives of this compound, where various substituents are systematically added to the indane core, it is possible to screen for molecules with improved binding affinity to a specific biological target.
The screening process typically involves a series of computational filters, starting with rapid, less accurate methods and progressing to more rigorous calculations for a smaller subset of promising candidates. nih.govresearchgate.netmdpi.com Properties such as drug-likeness (e.g., Lipinski's rule of five) and predicted binding affinity are used to rank the compounds.
Table 5: Illustrative High-Throughput Virtual Screening Funnel for this compound Derivatives
| Screening Stage | Number of Compounds | Criteria | Outcome |
| Initial Library | 1,000,000 | Chemical Diversity | Virtual library of derivatives |
| Drug-likeness Filtering | 1,000,000 -> 750,000 | Lipinski's Rule of Five | Removal of non-drug-like molecules |
| High-Throughput Docking | 750,000 -> 50,000 | Fast Docking Algorithm | Prioritization based on predicted binding |
| Refined Docking | 50,000 -> 1,000 | More Accurate Docking | Selection of top-scoring compounds |
| Visual Inspection & Clustering | 1,000 -> 100 | Binding Mode Analysis | Identification of diverse potential hits |
Note: This table represents a typical workflow and outcomes in a high-throughput virtual screening campaign.
This systematic approach allows for the efficient exploration of the chemical space around the this compound scaffold, leading to the identification of a manageable number of high-priority candidates for subsequent experimental validation.
Reaction Mechanism Theory
The thermal decarboxylation of aromatic carboxylic acids is a challenging chemical transformation that typically requires high temperatures. Unlike aliphatic acids with specific activating groups (such as β-keto acids), the direct cleavage of a carboxyl group from an aromatic ring involves the breaking of a strong sp²-sp³ carbon-carbon bond. Theoretical and computational chemistry provides essential tools to explore the potential energy surfaces of these reactions, helping to elucidate the most probable pathways, identify high-energy transition states, and characterize fleeting intermediate species.
For a molecule like this compound, several potential decarboxylation pathways can be considered, primarily focusing on the stepwise loss of the two carboxyl groups. Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating the activation energies associated with these pathways, thereby predicting the feasibility of the reaction under different conditions.
Computational Elucidation of Decarboxylation Pathways
Due to the absence of direct computational studies on this compound, we turn to research on similar molecules, such as terephthalic acid, for mechanistic insights. The thermal decomposition of terephthalic acid, which also features carboxyl groups attached to an aromatic ring, has been shown to occur at high temperatures, yielding products like benzoic acid and benzene through sequential decarboxylation. This suggests that the decarboxylation of this compound would likely proceed in a stepwise manner, with the first decarboxylation event having a significantly high activation barrier.
Two primary uncatalyzed pathways are plausible for the initial decarboxylation step:
Direct C-C Bond Homolysis: This pathway involves the direct cleavage of the bond between the indane ring and the carboxylic carbon, forming an aryl radical and a carboxyl radical. This process is generally associated with a very high activation energy.
Concerted Pathway with Intramolecular Hydrogen Transfer: A concerted mechanism, while common for other types of carboxylic acids, is less likely for simple aromatic acids without specific neighboring group participation.
Computational studies on the gas-phase thermal degradation of other carboxylic acids, though not aromatic, have focused on calculating the bond dissociation energies for C-C bond homolytic cleavages as a primary step in decomposition. For aromatic systems, this bond is particularly strong.
Catalytic pathways significantly lower the activation energy. For instance, the decarboxylation of terephthalic acid over a zinc oxide catalyst is proposed to proceed through a zinc terephthalate (B1205515) intermediate. While not a purely theoretical investigation of the intrinsic reactivity, these studies highlight that interactions with other species can fundamentally alter the reaction mechanism.
The table below presents hypothetical activation energies for the first decarboxylation step of an analogous aromatic dicarboxylic acid, based on typical values for such challenging reactions.
| Postulated Pathway | Typical Activation Energy (kcal/mol) | Brief Description |
| Direct C-C Bond Homolysis | > 70 | Direct cleavage of the Ar-COOH bond, forming radical species. |
| Acid-Catalyzed (Protonation) | 45-60 | Protonation of the carboxyl group facilitates C-C bond breaking. |
Note: These values are illustrative and based on computational studies of other aromatic and heteroaromatic carboxylic acids.
Analysis of Intermediate Species and Transition States
The analysis of intermediates and transition states is a cornerstone of computational reaction mechanism studies. For the decarboxylation of this compound, each proposed pathway would involve distinct transient structures.
In a direct homolytic cleavage pathway:
Transition State: The transition state would be characterized by an elongated C-C bond between the aromatic ring and the carboxyl group. Vibrational frequency analysis of this computed structure would reveal a single imaginary frequency corresponding to the C-C bond stretching, confirming it as a true transition state.
Intermediates: The immediate products would be a 6-carboxyindan-5-yl radical and a ·COOH radical. These highly reactive radical species would quickly engage in subsequent reactions, such as hydrogen abstraction or further fragmentation.
In a potential acid-catalyzed pathway:
Intermediate: The reaction would likely begin with the protonation of one of the carboxyl groups, forming a protonated carboxylic acid intermediate.
The table below summarizes the key characteristics of the transition states for the hypothetical first decarboxylation of an analogous aromatic dicarboxylic acid.
| Pathway | Key Geometric Features of the Transition State | Expected Number of Imaginary Frequencies |
| Direct C-C Bond Homolysis | Elongated Ar-COOH bond length. | 1 |
| Acid-Catalyzed | Elongated Ar-COOH bond; developing positive charge on the aromatic carbon. | 1 |
Note: This data is based on general principles of computational chemistry applied to hypothetical reaction pathways for aromatic carboxylic acids.
Analytical Methodologies for 5,6 Indandicarboxylic Acid Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the purification and analytical assessment of 5,6-Indandicarboxylic acid. Techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for the challenges posed by this aromatic dicarboxylic acid, including its polarity and potential for isomeric complexity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for assessing the purity of a sample and quantifying its concentration. For aromatic dicarboxylic acids, reversed-phase HPLC is a common and effective approach. helixchrom.comresearchgate.netnih.gov
Method development typically involves the systematic optimization of several key parameters to achieve a desired separation with good peak shape, resolution, and analysis time. researchgate.netnih.govresearchgate.net A well-developed method will be able to separate the target analyte from starting materials, byproducts, and degradation products. The retention of aromatic carboxylic acids in reversed-phase HPLC is influenced by their structure and the mobile phase composition. nih.gov
A typical HPLC method for an aromatic dicarboxylic acid would utilize a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase often consists of an aqueous component, frequently buffered to control the ionization state of the carboxylic acid groups, and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase is crucial; maintaining a pH below the pKa of the carboxylic acids ensures they are in their protonated, less polar form, leading to better retention on the reversed-phase column. nih.govjapsonline.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column offering good resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acidified aqueous phase to suppress ionization of carboxyl groups; Acetonitrile as the organic modifier. |
| Gradient | 70% A / 30% B, linear to 30% A / 70% B over 15 min | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the indane ring system provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table represents a hypothetical starting point for method development and would require empirical optimization.
Supercritical Fluid Chromatography (SFC) for Acidic Compound Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for the separation of chiral compounds and for applications where reduced solvent consumption is desired. chromatographyonline.comwikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. wikipedia.org This gives the mobile phase unique properties, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid, which can lead to faster and more efficient separations compared to HPLC. ijarsct.co.inresearchgate.net
For the analysis of acidic compounds like this compound, SFC is typically operated in a mode analogous to normal-phase chromatography. wikipedia.org The non-polar CO2 mobile phase is often modified with a small amount of a polar co-solvent, such as methanol, to increase its solvating power and improve peak shape. nih.gov To effectively chromatograph acidic analytes and prevent poor peak shape due to interactions with the stationary phase, an acidic additive is often included in the co-solvent. chromatographyonline.com Carboxylic acids are generally strongly retained in SFC. chromatographyonline.com
The separation process can be performed on a variety of stationary phases, including those used in HPLC. wikipedia.org The choice of stationary phase, co-solvent, and additive are critical parameters that are optimized during method development. nih.gov
Table 2: General Supercritical Fluid Chromatography (SFC) Conditions for Acidic Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | Main carrier solvent with tunable properties. |
| Co-solvent (Modifier) | Methanol (5-40%) | Increases mobile phase polarity and solvating strength. |
| Additive | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape of acidic analytes by minimizing tailing. |
| Stationary Phase | Diol, Ethyl Pyridine, or Unmodified Silica (B1680970) | Polar stationary phases provide retention in normal-phase mode SFC. |
| Back Pressure | 100-150 bar | Maintains the CO₂ in a supercritical state. |
| Column Temperature | 35-50 °C | Affects fluid density and selectivity. |
| Flow Rate | 2-4 mL/min | Higher flow rates are possible due to low mobile phase viscosity. |
Enantiomeric Separation of Chiral Indandicarboxylic Acid Isomers
While this compound itself is achiral, isomers or derivatives of indandicarboxylic acid can possess chiral centers, leading to the existence of enantiomers. Enantiomers are non-superimposable mirror images that have identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. libretexts.orglibretexts.org The process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomers is known as chiral resolution. libretexts.orgwikipedia.org
Two primary strategies are employed for the chiral resolution of carboxylic acids using chromatography:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through an HPLC or SFC column that contains a chiral stationary phase. ntu.edu.sg The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. ntu.edu.sg Stationary phases based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or macrocyclic glycopeptides are often effective for separating chiral acids. researchgate.net SFC has proven to be a particularly powerful technique for chiral separations. chromatographyonline.comwikipedia.org
Indirect Separation via Diastereomer Formation: This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (often a chiral amine) to form a pair of diastereomers. libretexts.orglibretexts.orgntu.edu.sglibretexts.org Diastereomers have different physical properties and can be separated using standard, achiral chromatography (e.g., reversed-phase HPLC). libretexts.orgtcichemicals.com After separation, the derivatizing agent is chemically removed to yield the isolated, pure enantiomers. wikipedia.orgtcichemicals.com
Spectroscopic and Diffraction Techniques for Structural Elucidation
While chromatography excels at separation and quantification, spectroscopic techniques are required to confirm the molecular structure and probe the electronic properties of this compound.
Elemental Analysis and Bonding Density Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements (carbon, hydrogen, oxygen) within a pure sample of this compound. The results are then compared to the theoretical values calculated from its molecular formula, C₁₁H₈O₄, to confirm its elemental composition. colorado.edu Traditional methods involve combustion analysis, though modern high-resolution mass spectrometry can also provide elemental composition data from very small sample sizes. colorado.edu
Table 3: Theoretical Elemental Composition of this compound (C₁₁H₈O₄)
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 64.71 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95 |
| Oxygen | O | 15.999 | 4 | 63.996 | 31.34 |
| Total | | | | 204.181 | 100.00 |
Application of Optical and Electrochemical Characterization
Optical characterization, primarily through UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The indane moiety, being an aromatic system, is expected to absorb ultraviolet light. The position and intensity of the absorption maxima (λmax) can be correlated with the structure of the conjugated system. Indane derivatives are known to have interesting optical properties. nih.govmdpi.comeburon-organics.com Introducing substituents, such as the carboxylic acid groups, can modify these properties. colab.ws
Electrochemical characterization, typically using techniques like cyclic voltammetry, can be used to study the redox properties of this compound. This involves measuring the potential at which the molecule is oxidized or reduced. The presence of the electron-withdrawing carboxylic acid groups is expected to influence the electrochemical behavior of the aromatic indane ring system. mdpi.comnih.gov Such studies can provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are relevant for applications in materials science. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
A thorough search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and specific atomic coordinates from X-ray diffraction analysis, is not publicly available at this time.
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is recorded and analyzed to build a model of the electron density, from which the atomic structure of the molecule can be elucidated. This powerful analytical tool provides unequivocal proof of molecular structure and offers insights into intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.
While the crystal structure for this compound has not been reported, such a study would provide valuable information on its molecular geometry, conformation, and the supramolecular architecture of the solid state. This data is crucial for understanding its physical properties and for applications in materials science and pharmaceutical development.
Investigations into Biochemical Pathways and Enzymatic Interactions Involving 5,6 Indandicarboxylic Acid
Role of 5,6-Indandicarboxylic Acid in Biological Systems
While specific research detailing the direct involvement of this compound in biological systems is not extensively documented in the available literature, its role can be inferred from the broader understanding of dicarboxylic acid (DCA) metabolism. Dicarboxylic acids are products of an alternative fatty acid oxidation pathway and their metabolism is an area of ongoing investigation. nih.gov
Dicarboxylic acids are primarily generated through the ω-oxidation of monocarboxylic fatty acids. nih.gov This pathway serves as an alternative to the more prominent β-oxidation of fatty acids, particularly when β-oxidation is impaired or overloaded. The resulting DCAs can then undergo further metabolism through peroxisomal β-oxidation. nih.gov Although isolated defects in the metabolism of dicarboxylic acids have not been described, their presence and processing are recognized components of fatty acid homeostasis. nih.gov
The metabolism of dicarboxylic acids begins with ω-oxidation, a process that occurs in the endoplasmic reticulum of liver and kidney cells. This pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by its oxidation to a carboxylic acid, thus forming a dicarboxylic acid. nih.gov
Once formed, long-chain dicarboxylic acids are transported into peroxisomes, with the transporter ABCD3 playing an essential role in this process. nih.gov Inside the peroxisomes, these DCAs are shortened via the β-oxidation pathway. This process is catalyzed by a series of enzymes, including acyl-CoA oxidase 1 (ACOX1), the bifunctional proteins EHHADH and HSD17B4, and the thiolases SCPx and ACAA1. nih.gov The peroxisomal β-oxidation of DCAs typically yields shorter-chain dicarboxylic acids, such as adipic acid and suberic acid, which are then often excreted in the urine. nih.gov
The metabolism of dicarboxylic acids has been considered for its potential contribution to anaplerosis, the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle. nih.govwikipedia.orgnih.govwikipedia.org Anaplerotic reactions are crucial for maintaining the concentration of TCA cycle intermediates, which can be depleted for biosynthetic purposes through cataplerotic pathways. wikipedia.orgnih.govresearchgate.net
Unlike monocarboxylic fatty acids, which are not considered anaplerotic, the breakdown of dicarboxylic acids could theoretically provide intermediates that feed into the TCA cycle. nih.gov However, the extent to which DCA metabolism contributes to anaplerosis is a subject of discussion, as the primary end-products of peroxisomal β-oxidation are often excreted. nih.gov Cataplerosis involves the removal of these intermediates for processes like gluconeogenesis or lipid synthesis. nih.govnih.govreddit.com The balance between anaplerotic and cataplerotic fluxes is vital for cellular homeostasis. wikipedia.org
| Term | Definition | Relevance to Metabolism |
| Anaplerosis | A series of enzymatic reactions that replenish the intermediates of a metabolic cycle, such as the TCA cycle. nih.govwikipedia.orgwikipedia.org | Dicarboxylic acid metabolism has been investigated for its potential to supply the TCA cycle with intermediates. nih.gov |
| Cataplerosis | A series of enzymatic reactions that remove intermediates from a metabolic cycle for use in other biosynthetic pathways. nih.govresearchgate.netreddit.com | Cataplerotic pathways utilize TCA cycle intermediates for processes like gluconeogenesis or fatty acid synthesis. researchgate.net |
| TCA Cycle | The tricarboxylic acid cycle (also known as the Krebs cycle) is a central metabolic pathway that generates energy through the oxidation of acetyl-CoA. wikipedia.org | The balance of intermediates in this cycle is crucial for both energy production and biosynthesis. wikipedia.orgnih.gov |
Enzyme-Substrate Interactions with this compound and Its Derivatives
The interaction of enzymes with carboxylic acids is fundamental to their metabolism. While specific data on this compound is limited, the general mechanisms involving Cytochrome P450 enzymes in dicarboxylic acid formation and Carboxylic Acid Reductases in their reduction are well-characterized.
Cytochrome P450 (CYP) enzymes are a large superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs and fatty acids. nih.govmdpi.commdpi.comfrontiersin.org In the context of dicarboxylic acids, specific CYP families are responsible for their initial formation via ω-oxidation.
The CYP enzymes that catalyze the ω-oxidation of fatty acids to produce dicarboxylic acids primarily belong to the CYP4A and CYP4F subfamilies. nih.gov These enzymes are predominantly located in the liver. nih.govfastercapital.com
CYP4A Subfamily: In humans, CYP4A11 is the major enzyme responsible for the ω-hydroxylation of medium-chain fatty acids like lauric acid. nih.gov Its expression can be induced by various physiological conditions, including fasting and high-fat diets, through the activation of the peroxisome proliferator-activated receptor α (PPARα). nih.gov CYP4A22 also demonstrates activity towards fatty acids. nih.gov
CYP4F Subfamily: Human CYP4F2 and CYP4F3B are active in the ω-oxidation of long-chain and very-long-chain fatty acids. nih.gov
The general mechanism involves the CYP enzyme introducing an oxygen atom to the terminal methyl group of a fatty acid, forming a hydroxyl group, which is subsequently oxidized to a carboxylic acid, yielding a dicarboxylic acid. nih.govmdpi.com
| Enzyme Family | Key Human Isoforms | Primary Substrates | Function |
| CYP4A | CYP4A11, CYP4A22 nih.gov | Medium-chain fatty acids (e.g., lauric acid) nih.gov | Catalyze the initial ω-hydroxylation step in the formation of dicarboxylic acids. nih.gov |
| CYP4F | CYP4F2, CYP4F3A, CYP4F3B nih.gov | Long-chain and very-long-chain fatty acids, phytanic acid nih.gov | Involved in the ω-oxidation of a broader range of fatty acid substrates. nih.gov |
The enzymatic reduction of carboxylic acids to aldehydes is a significant biochemical transformation catalyzed by Carboxylic Acid Reductase (CAR) enzymes. nih.govnih.govsci-hub.se This reaction is of considerable biotechnological interest for producing aldehydes under mild, environmentally friendly conditions. sci-hub.senih.gov CARs are large, modular enzymes that utilize ATP and NADPH as cofactors for this reduction. nih.govsci-hub.seresearchgate.net
The catalytic mechanism of CARs involves three distinct domains:
Adenylation (A) Domain: The process begins in the A-domain, where the carboxylic acid is activated by ATP to form an acyl-adenosine monophosphate (acyl-AMP) intermediate, with the release of pyrophosphate. nih.govsci-hub.seresearchgate.net
Peptidyl Carrier Protein (PCP) or Thiolation Domain: The activated acyl group is then transferred to a phosphopantetheine arm, a post-translational modification on the PCP domain. sci-hub.se This forms a covalent thioester intermediate. nih.govsci-hub.se
Reductase (R) Domain: The flexible phosphopantetheine arm swings the thioester-bound substrate into the active site of the R-domain. sci-hub.seresearchgate.net Here, the thioester is reduced by NADPH to release the final aldehyde product, regenerating the enzyme for another catalytic cycle. nih.govsci-hub.se
This multi-step process ensures the selective, one-step reduction of a carboxylic acid to its corresponding aldehyde. researchgate.netresearchgate.net
| Step | Domain | Cofactors/Reactants | Process | Product |
| 1. Activation | Adenylation (A) | Carboxylic Acid, ATP | The carboxylate attacks the α-phosphate of ATP, forming an acyl-AMP intermediate. nih.gov | Acyl-AMP, Pyrophosphate (PPi) |
| 2. Thioesterification | Peptidyl Carrier Protein (PCP) | Acyl-AMP, Phosphopantetheine arm | The thiol group of the PCP arm attacks the acyl-AMP, forming a covalent thioester. nih.govsci-hub.se | Thioester-bound enzyme, AMP |
| 3. Reduction | Reductase (R) | Thioester-bound substrate, NADPH | The thioester is reduced by NADPH in the reductase active site. nih.govsci-hub.se | Aldehyde, NADP+ |
Esterase Activity Studies with Indane-Based Substrates
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, resulting in an alcohol and a carboxylic acid. Their activity is crucial in various metabolic and detoxification processes. While specific studies on esterase activity with esters of this compound were not identified, the general principles of esterase function can be applied to these hypothetical substrates.
Esterases typically show substrate preference, with some being highly specific and others demonstrating broad reactivity. The hydrolysis of an ester of this compound would be influenced by the chemical nature of the ester group and the active site topology of the specific esterase. For instance, enzymes like carbonic anhydrase have been shown to exhibit esterase activity, preferentially hydrolyzing substrates like 4-nitrophenyl acetate. nih.gov The catalytic efficiency of an esterase on an indane-based substrate would depend on how well the molecule fits into the enzyme's active site.
Table 1: General Characteristics of Esterase Substrate Specificity
| Enzyme Class | Typical Substrates | Key Characteristics |
|---|---|---|
| Carboxylesterases | Short-chain acyl esters | Hydrolyze a wide range of water-soluble esters. |
| Lipases | Long-chain acylglycerols (fats) | Exhibit interfacial activation, acting at the lipid-water interface. |
| Arylesterases | Phenyl acetate, paraoxon | Hydrolyze aromatic esters and are often involved in detoxification. |
The study of esterase activity often involves monitoring the release of a chromogenic or fluorogenic alcohol component from a synthetic ester substrate. researchgate.net For an ester of this compound, a similar assay could theoretically be designed to measure enzyme kinetics.
Susceptibility to Enzyme-Mediated Transformations
Enzyme-mediated transformations are fundamental to metabolism, allowing organisms to modify, degrade, or synthesize a vast array of molecules. nih.gov Compounds with an indane skeleton can undergo various enzymatic reactions, primarily catalyzed by oxidoreductases. For example, studies on indan-1-one and indan-1-ol have demonstrated that plant-based enzyme systems can perform stereoselective reductions and oxidations, highlighting the susceptibility of the indane ring system to enzymatic modification. mdpi.commdpi.com
For this compound, potential transformations could be catalyzed by several enzyme families:
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to hydroxylate aromatic and aliphatic C-H bonds. The indane nucleus of this compound could be a target for hydroxylation, initiating a catabolic pathway or altering the compound's biological activity.
Dehydrogenases: Alcohol dehydrogenases could act on hydroxylated intermediates, further oxidizing them to ketones.
Decarboxylases: Although less common for aromatic dicarboxylic acids, enzymatic decarboxylation could potentially occur, removing one or both of the carboxyl groups.
Microbial transformation is a powerful tool for generating derivatives of complex molecules. nih.gov Various microorganisms possess diverse enzymatic machinery capable of modifying chemical structures under mild conditions, which could potentially transform this compound into novel compounds. nih.gov
Dicarboxylic Acid Biosynthesis and Catabolism Pathways
Dicarboxylic acids are important metabolic intermediates. Their formation and breakdown are integrated with central metabolic pathways.
Fatty Acid ω-Oxidation and β-Oxidation Pathways
While most fatty acids are broken down via β-oxidation, an alternative pathway known as ω-oxidation (omega-oxidation) serves as a mechanism for metabolizing fatty acids, particularly when β-oxidation is impaired. wikipedia.orgnih.gov This pathway is significant because it results in the formation of dicarboxylic acids. nih.govnih.gov
The process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells and involves three main steps: wikipedia.org
Hydroxylation: The terminal methyl group (the ω-carbon) of a fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically from the CYP4A and CYP4F families) and requires NADPH. wikipedia.org
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.org
Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding a dicarboxylic acid. wikipedia.org
The resulting dicarboxylic acid can then be transported to mitochondria or peroxisomes to be shortened from either end via the β-oxidation pathway. wikipedia.orgresearchgate.net β-oxidation is a cyclical process that sequentially cleaves two-carbon units (as acetyl-CoA) from the acyl-CoA chain. biologydiscussion.comwikipedia.org This process continues until the dicarboxylic acid is completely degraded to shorter-chain acids like succinic acid and adipic acid. wikipedia.org
Table 2: Key Enzymes in ω- and β-Oxidation of Fatty Acids
| Pathway | Enzyme | Function | Location |
|---|---|---|---|
| ω-Oxidation | Cytochrome P450 monooxygenase | Hydroxylates the terminal methyl group. | Endoplasmic Reticulum |
| Alcohol Dehydrogenase | Oxidizes the ω-hydroxyl group to an aldehyde. | Cytosol | |
| Aldehyde Dehydrogenase | Oxidizes the ω-aldehyde group to a carboxyl group. | Cytosol | |
| β-Oxidation | Acyl-CoA Dehydrogenase | Introduces a double bond between α and β carbons. | Mitochondria / Peroxisomes |
| Enoyl-CoA Hydratase | Hydrates the double bond. | Mitochondria / Peroxisomes | |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the β-hydroxyl group. | Mitochondria / Peroxisomes |
Acidic Pathway of Bile Acid Synthesis
This pathway is initiated in the mitochondria by the enzyme sterol 27-hydroxylase (CYP27A1) , which hydroxylates the side chain of cholesterol. nih.govwikipedia.org This initial step distinguishes it from the classic pathway, which begins with modification of the steroid nucleus. researchgate.net The oxysterols generated by CYP27A1 are then further hydroxylated in the endoplasmic reticulum by oxysterol 7α-hydroxylase (CYP7B1) . nih.govwikipedia.org Following these modifications to the steroid core, the oxidized side chain is cleaved in the peroxisomes, leading to the formation of a C24 bile acid, primarily chenodeoxycholic acid (CDCA). nih.govwikipedia.org
Dysregulation of the acidic pathway can impact cholesterol homeostasis and has been linked to inflammatory conditions. nih.gov
De Novo Fatty Acid Synthesis Pathways and Related Enzymes
De novo fatty acid synthesis is the process of creating fatty acids from non-lipid precursors, primarily acetyl-CoA derived from carbohydrates. wikipedia.org This anabolic pathway is particularly active in the cytosol of liver, adipose, and lactating mammary gland cells. medicoapps.org
The synthesis of a fatty acid like palmitate involves two key multi-enzyme proteins:
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed and rate-limiting step: the carboxylation of acetyl-CoA to form malonyl-CoA. byjus.comyoutube.com This reaction requires ATP and the cofactor biotin. medicoapps.orgyoutube.com ACC is a major point of regulation for the entire pathway. wikipedia.org
Fatty Acid Synthase (FAS): This large, multifunctional enzyme complex catalyzes the subsequent series of reactions. byjus.compharmaguideline.com The process begins with the loading of one acetyl-CoA and one malonyl-CoA molecule onto the acyl carrier protein (ACP) domain of FAS. The FAS complex then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to elongate the fatty acid chain by two carbons per cycle. medicoapps.org The reducing power for these steps is supplied by NADPH, which is primarily generated by the pentose phosphate pathway. wikipedia.org
The cycle repeats until a 16-carbon chain (palmitate) is formed, at which point it is released from the FAS complex. pharmaguideline.com
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 4-nitrophenyl acetate |
| Acetyl-CoA |
| Adipic acid |
| Chenodeoxycholic acid (CDCA) |
| Cholesterol |
| Indan-1-ol |
| Indan-1-one |
| Malonyl-CoA |
| NADPH |
| Palmitate |
Research on Derivatives and Potential Applications of 5,6 Indandicarboxylic Acid
Structure-Activity Relationship (SAR) Studies of Indane Carboxylic Acid Derivatives
The inherent structure of indane, featuring a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a unique three-dimensional framework that has been exploited in the design of biologically active molecules. The dicarboxylic acid functionality at the 5- and 6-positions of this scaffold offers two reactive sites for chemical modification, making it a prime candidate for the development of novel compounds with tailored activities.
Derivatization Strategies for Modulating Activity
The carboxylic acid groups of 5,6-Indandicarboxylic acid are amenable to a variety of chemical transformations to generate a diverse library of derivatives. Common derivatization strategies include the formation of esters and amides. These modifications alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can significantly influence its biological activity.
The conversion of the carboxylic acid moieties into esters or amides can modulate the molecule's ability to interact with biological targets. For instance, esterification can increase a compound's ability to cross cellular membranes, while the introduction of specific amine functionalities through amidation can create new hydrogen bonding interactions with a receptor's active site.
Positional Isomerism and Substituent Effects on Activity
The arrangement of functional groups on the indane scaffold plays a critical role in determining the biological profile of its derivatives. The specific positioning of the two carboxyl groups at the 5- and 6-positions is a key determinant of a molecule's interaction with its target. Studies on other dicarboxylic acid isomers have shown that the distance and relative orientation of the carboxyl groups can significantly impact binding affinity and efficacy at a given receptor. mdpi.comresearchgate.net
Functional Applications in Specialty Chemicals
Beyond its potential biological activities, this compound serves as a valuable building block in the synthesis of more complex chemical entities.
Intermediate in Complex Molecule Synthesis
The rigid bicyclic structure of this compound makes it an attractive starting material for the synthesis of intricate molecular architectures. The dicarboxylic acid functionalities can be used as handles to introduce further complexity, allowing for the construction of polycyclic systems or molecules with precisely defined three-dimensional geometries. Its use as an intermediate allows chemists to build upon a pre-formed, structurally defined core, streamlining the synthesis of challenging target molecules.
Building Block in Organic Synthesis
In the broader context of organic synthesis, this compound is a versatile precursor. The two carboxylic acid groups can be selectively reacted, enabling the stepwise construction of dissymmetric molecules. This controlled reactivity is highly valuable in the synthesis of specialty chemicals where precise control over the molecular structure is paramount.
Exploration in Materials Science
The dicarboxylic acid nature of this compound makes it a suitable monomer for the synthesis of polymers, particularly polyesters and polyamides. nih.govresearchgate.netmdpi.comncl.res.in The incorporation of the rigid and aromatic indane unit into a polymer backbone is anticipated to impart unique thermal and mechanical properties to the resulting material.
Integration of Indane Scaffolds into Organic Functional Materials
The incorporation of alicyclic and aromatic moieties into polymer backbones is a well-established strategy for tailoring the properties of organic functional materials. The indane scaffold, with its fused aliphatic and aromatic ring system, offers a combination of rigidity and processability. The dicarboxylic acid functionality of this compound allows it to be used as a monomer in polymerization reactions, particularly in the synthesis of polyesters and polyamides.
One of the most significant classes of organic functional materials is polyimides, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. vt.edudtic.milnasa.gov The general synthesis of polyimides involves the polycondensation of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edunasa.govgoogle.com In this context, this compound could be chemically modified to its corresponding dianhydride and subsequently polymerized with various diamines to produce novel polyimides. The incorporation of the bent and rigid indane unit into the polyimide backbone would be expected to influence the polymer's solubility, thermal characteristics, and gas permeability properties.
While direct research on polyimides derived specifically from this compound is not extensively documented in publicly available literature, the principles of polyimide chemistry suggest that such materials would possess a unique combination of properties. The non-coplanar structure of the indane moiety could disrupt chain packing, potentially leading to increased solubility and lower dielectric constants, which are desirable for applications in microelectronics.
Table 1: Potential Properties of Polyimides Derived from this compound
| Property | Expected Influence of Indane Scaffold | Potential Application |
|---|---|---|
| Thermal Stability | High, characteristic of polyimides | High-temperature coatings, adhesives |
| Solubility | Potentially enhanced due to disrupted chain packing | Solution-processable films and coatings |
| Dielectric Constant | Potentially lowered due to increased free volume | Interlayer dielectrics in microelectronics |
Chiral Stationary Phase Development for Analytical Applications
The separation of enantiomers is a critical process in the pharmaceutical, chemical, and agricultural industries. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is one of the most powerful and widely used techniques for this purpose. csfarmacie.cznih.govresearchgate.net CSPs function by creating a chiral environment that allows for differential interaction with the enantiomers of a racemic mixture, leading to their separation. nih.gov
The development of novel CSPs is an active area of research, with a focus on designing selectors that exhibit broad enantioselectivity and high efficiency. nih.gov Chiral molecules containing rigid scaffolds are often excellent candidates for CSPs. This compound, being an achiral molecule, would require derivatization with a chiral selector to be used in the development of a CSP. For instance, the carboxylic acid groups could be functionalized with chiral amines or alcohols to create chiral diamides or diesters. These chiral derivatives could then be covalently bonded to a solid support, such as silica (B1680970) gel, to create a new CSP.
The enantiomeric recognition mechanism of such a CSP would depend on the nature of the chiral selector and the analyte. Interactions such as hydrogen bonding, π-π stacking, and steric repulsion would play a crucial role in the separation process. The rigid indane backbone would provide a well-defined spatial arrangement for the chiral selectors, potentially leading to high enantioselectivity.
While specific CSPs based on this compound are not prominently featured in the literature, the modular nature of its structure provides a versatile platform for the synthesis of a variety of chiral derivatives. The performance of these potential CSPs would need to be evaluated against a range of racemic compounds to determine their utility in analytical applications.
Table 2: Hypothetical Chiral Stationary Phase from a this compound Derivative
| Chiral Derivative | Potential Analyte Class | Key Interactions for Separation |
|---|---|---|
| (R,R)-1,2-diphenylethylenediamine diamide (B1670390) of this compound | Acidic compounds | Hydrogen bonding, π-π stacking |
Supramolecular Chemistry Involving Indandicarboxylic Acid Moieties
Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces, to construct large, well-defined molecular assemblies. nih.govepa.gov Dicarboxylic acids are particularly valuable building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded synthons and to coordinate with metal ions.
The rigid and defined geometry of this compound makes it an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. imperial.ac.uknih.govosti.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers, forming porous structures with high surface areas. researchgate.netrsc.org The specific coordination geometry of the metal center and the length and rigidity of the organic linker dictate the topology and pore characteristics of the resulting MOF.
In this context, this compound could act as a ditopic linker, coordinating to metal centers through its two carboxylate groups. The bent nature of the indane scaffold would likely lead to the formation of complex three-dimensional networks. The properties of such MOFs, including their gas sorption and catalytic capabilities, would be influenced by the choice of the metal ion and the synthetic conditions.
Furthermore, the carboxylic acid groups of this compound can participate in the formation of hydrogen-bonded networks, leading to the self-assembly of supramolecular structures in the solid state. The resulting architectures could range from simple one-dimensional chains to more complex two- or three-dimensional networks, depending on the presence of other functional groups and co-crystallizing agents.
While the supramolecular chemistry of this compound is not as extensively explored as that of more common dicarboxylic acids like terephthalic acid or isophthalic acid, its unique structural features suggest that it could be a valuable component in the design of novel supramolecular materials with interesting structural and functional properties.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Terephthalic acid |
| Isophthalic acid |
| (-)-Menthol |
Q & A
Basic Research Questions
Q. What are the validated spectroscopic methods for characterizing 5,6-Indandicarboxylic acid’s structural and electronic properties?
- Methodology : Employ FT-IR to identify carboxylate stretching vibrations (C=O at ~1700 cm⁻¹) and NMR (¹H and ¹³C) to resolve aromatic proton environments and carboxylic acid groups. X-ray crystallography is critical for confirming bond angles (e.g., C–O–C angles ~124° as in ) and hydrogen-bonding networks. Cross-reference spectral data with the NIST Chemistry WebBook for validation .
Q. How can researchers design a synthesis protocol for this compound derivatives while minimizing byproducts?
- Methodology : Use reflux condensation with stoichiometric control of reactants (e.g., benzimidazole precursors) and catalysts (e.g., sulfuric acid). Monitor reaction progress via TLC and employ recrystallization in polar solvents (e.g., water or ethanol) for purification. highlights bond distortions (e.g., C16–H16A angles) that may arise from improper stoichiometry .
Q. What are the best practices for determining the compound’s solubility and stability in aqueous vs. organic solvents?
- Methodology : Conduct pH-dependent solubility tests (e.g., in DMSO or H₂O) using UV-Vis spectroscopy to track absorbance changes. For stability, perform accelerated degradation studies under varying temperatures and light exposure. provides solubility data for analogous dicarboxylic acids (e.g., 2,5-Furandicarboxylic acid in DMSO: 1 mg/mL) .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data vs. computational modeling predictions for this compound?
- Methodology : Compare experimental X-ray diffraction data (e.g., O1W–H1C bond lengths from ) with DFT calculations (B3LYP/6-31G* basis set). Discrepancies may arise from crystal packing effects or solvent interactions. Use software like Gaussian or ORCA to refine models and validate against NIST benchmarks .
Q. What strategies are effective for analyzing the compound’s role in coordination chemistry (e.g., metal-organic frameworks)?
- Methodology : Perform titration experiments with transition metals (e.g., Cu²⁺ or Fe³⁺) and use ESI-MS to identify coordination complexes. ’s safety data for dibenzo-furan derivatives suggests caution in handling reactive intermediates .
Q. How can researchers resolve ambiguities in the compound’s tautomeric forms under varying pH conditions?
- Methodology : Use pH-dependent ¹H NMR to track proton exchange between carboxylic acid and carboxylate groups. ’s InChI data (C9H10N2O5) indicates potential keto-enol tautomerism, requiring dynamic NMR or computational modeling to confirm .
Data Analysis and Presentation Guidelines
- For structural data : Present bond lengths and angles in tables (e.g., C8–O2–C6 = 122.9° from ) alongside crystallographic diagrams .
- For comparative studies : Use heatmaps or bar charts to contrast experimental vs. computational results, citing FINER criteria (Feasible, Novel, Ethical) from to justify methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
